molecular formula C15H10N2O6 B14162715 10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid CAS No. 49635-47-4

10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid

Cat. No.: B14162715
CAS No.: 49635-47-4
M. Wt: 314.25 g/mol
InChI Key: ZQWZDAGMSVUJGI-UHFFFAOYSA-N
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Description

10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 10-Chloro-5-methyl-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid
  • Dimethyl 10-methyl-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate

Uniqueness

10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

49635-47-4

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

10-methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid

InChI

InChI=1S/C15H10N2O6/c1-5-12-6(10(18)3-8(16-12)14(20)21)2-7-11(19)4-9(15(22)23)17-13(5)7/h2-4H,1H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)

InChI Key

ZQWZDAGMSVUJGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1NC(=CC3=O)C(=O)O)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

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